molecular formula C14H35N4Ta-3 B3183132 Tris(diethylamido)(ethylimido)tantalum(V) CAS No. 67313-80-8

Tris(diethylamido)(ethylimido)tantalum(V)

Katalognummer B3183132
CAS-Nummer: 67313-80-8
Molekulargewicht: 440.40 g/mol
InChI-Schlüssel: LPVQKHFDFSMBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tris(diethylamido)(ethylimido)tantalum(V) is an organo-metallic compound . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It has also been used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide .


Molecular Structure Analysis

The linear formula for Tris(diethylamido)(ethylimido)tantalum(V) is C2H5NTa(N(C2H5)2)3 . The molecular weight is 440.40 .


Chemical Reactions Analysis

Tris(diethylamido)(ethylimido)tantalum(V) has been used in the atomic layer deposition of tantalum oxide . It is also used in the deposition of Ta2O5 thin films .


Physical And Chemical Properties Analysis

Tris(diethylamido)(ethylimido)tantalum(V) is a liquid at room temperature . It has a density of 1.31 g/mL at 25 °C . The refractive index is 1.51 (lit.) .

Wissenschaftliche Forschungsanwendungen

1. Organometallic Chemistry and Bond Formation

Takahashi et al. (1978) explored the thermal decomposition of pentakis(diethylamido)tantalum, resulting in the formation of ethylimino(C,N)tris(diethylamido)tantalum. This study revealed the compound's ability to react with methyl isocyanate and decompose into ethylimido-complex and ethylene, demonstrating significant organometallic chemistry potential (Takahashi et al., 1978).

2. Chemical Vapor Deposition (CVD) for Film Formation

Machida et al. (2002) synthesized diethylamido tantalum as a precursor for Ta- and Hf-compound films. They used it for metal-organic CVD, producing TaN thin films. This indicates its application in creating high-quality, amorphous TaN films with good step coverage, suggesting potential uses in semiconductor and coating technologies (Machida et al., 2002).

3. Atomic Layer Deposition (ALD) in Material Science

Burton et al. (2008) demonstrated the use of (tert-butylimido)tris(diethylamido) tantalum in the atomic layer deposition (ALD) of tantalum nitride. Their study revealed higher growth rates and densities in the films compared to those grown using ammonia, showcasing its effectiveness in creating high-quality films for material science applications (Burton et al., 2008).

4. Electrocatalysis and Hydrogen Evolution

Thiyagarajan et al. (2022) utilized chemical vapor deposited tantalum-oxy nitride film, employing tris(diethylamino)(ethylimino)tantalum(V), as a self-supported electrocatalyst for hydrogen evolution reaction (HER). This film showed enhanced HER activity and lower charge transfer resistance, signifying its potential in electrocatalytic applications, particularly in energy conversion technologies (Thiyagarajan et al., 2022).

Safety And Hazards

Tris(diethylamido)(ethylimido)tantalum(V) is classified as a flammable liquid and vapor (H225), and in contact with water, it releases flammable gases (H261). It causes severe skin burns and eye damage (H314), and serious eye damage (H318) . It is recommended to avoid contact with skin or eyes, avoid breathing sprays, mists, vapors and gases, and to eliminate all local and distant ignition sources .

Zukünftige Richtungen

Tris(diethylamido)(ethylimido)tantalum(V) is currently used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

Eigenschaften

IUPAC Name

diethylazanide;ethyliminotantalum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQKHFDFSMBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35N4Ta-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398975
Record name Tris(diethylamido)(ethylimido)tantalum(V)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylazanide;ethyliminotantalum

CAS RN

67313-80-8
Record name Tris(diethylamido)(ethylimido)tantalum(V)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DM Hausmann, P de Rouffignac, A Smith, R Gordon… - Thin Solid Films, 2003 - Elsevier
Atomic layer deposition of highly conformal films of tantalum oxide were studied using tantalum alkylamide precursors and water as the oxygen source. These films also exhibited a very …
Number of citations: 92 www.sciencedirect.com
DM Hausmann - 2002 - search.proquest.com
This work summarizes preparation of replacement materials for silicon dioxide in microelectronic applications such as the gate insulator in transistors and the insulating layer in the …
Number of citations: 16 search.proquest.com
ALDAV Tool - sigmaaldrich.cn
Nature offers numerous examples of achieving big objectives with tiny tools. Design of natural materials often serves as a model for many technical innovations. Nanoscale modification …
Number of citations: 5 www.sigmaaldrich.cn
A Niskanen - 2006 - Helsingin yliopisto
Number of citations: 23

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